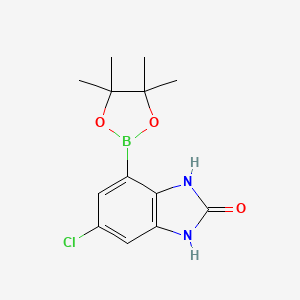

6-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1h-1,3-benzodiazol-2-one

Description

Properties

IUPAC Name |

6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BClN2O3/c1-12(2)13(3,4)20-14(19-12)8-5-7(15)6-9-10(8)17-11(18)16-9/h5-6H,1-4H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJCOZAGUQKAAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2NC(=O)N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article aims to delve into the biological properties of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 278.55 g/mol. The structure features a benzodiazole core with a chloro substituent and a dioxaborolane moiety, which may contribute to its unique biological properties.

Biological Activity Overview

Research indicates that compounds containing benzodiazole and dioxaborolane structures often exhibit various biological activities such as:

- Anticancer Activity : Many benzodiazole derivatives have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against various bacterial strains.

- Neuroprotective Effects : Some studies suggest potential benefits in neurodegenerative conditions.

Anticancer Activity

Recent investigations into related compounds have shown significant anticancer activity. For instance, derivatives of benzodiazole have been tested against several cancer cell lines. A notable study reported that certain benzodiazole derivatives exhibited IC50 values in the low micromolar range against human breast cancer (MCF-7) cells .

Case Study: Anticancer Screening

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 6-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-benzodiazol-2-one | MCF-7 | 12.5 |

| Benzodiazole Derivative A | HCT116 | 6.2 |

| Benzodiazole Derivative B | T47D | 27.3 |

This table illustrates the promising anticancer activity of 6-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-benzodiazol-2-one compared to other derivatives.

Antimicrobial Activity

The antimicrobial potential of related compounds has also been explored. Studies have indicated that benzodiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the dioxaborolane group is believed to enhance this activity by interfering with bacterial cell wall synthesis.

Case Study: Antimicrobial Screening

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 6-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-benzodiazol-2-one | E. coli | 15 |

| Benzodiazole Derivative C | S. aureus | 18 |

| Benzodiazole Derivative D | P. aeruginosa | 20 |

This data suggests that the compound exhibits competitive antimicrobial properties.

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of benzodiazole derivatives. The mechanism may involve antioxidant activity and inhibition of neuroinflammatory pathways. Compounds similar to 6-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-benzodiazol-2-one have shown potential in models of neurodegeneration.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variants

(a) 6-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

- Structure : Indazole core (two adjacent nitrogen atoms in a five-membered ring) with chloro and dioxaborolane substituents.

- Molecular Formula : C₁₃H₁₆BClN₂O₂; Molecular Weight : 278.54 .

- This compound is primarily used as a pharmaceutical intermediate.

(b) Domperidone (5-Chloro-1-{1-[3-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propyl]piperidin-4-yl}-1H-1,3-benzodiazol-2-one)

- Structure : Two benzodiazol-2-one moieties linked via a piperidinylpropyl group; chloro at position 5.

- Molecular Formula : C₂₂H₂₄ClN₅O₂; Molecular Weight : 425.91 .

- Key Differences : Domperidone’s larger structure and dual benzodiazol-2-one units make it pharmacologically active (gastroprokinetic agent), whereas the target compound is a smaller synthetic building block.

Boronate Ester Derivatives

(a) 1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- Structure : Pyrazole core with dioxaborolane and methyl groups.

- Molecular Formula : C₈H₁₄BN₃O₂; Molecular Weight : 195.03 .

- Key Differences: The pyrazole’s smaller, non-aromatic fused ring system lacks the benzodiazol-2-one’s planar rigidity, affecting its role in catalysis or medicinal chemistry.

(b) tert-Butyl (3S)-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate

- Structure : Pyrazole-dioxaborolane linked to a pyrrolidine-carboxylate group.

- Molecular Formula: Not explicitly stated; estimated Molecular Weight: ~350–400 .

- Key Differences : The tert-butyl carboxylate enhances steric bulk, limiting applications in cross-coupling compared to the target compound’s compact structure.

Comparative Data Table

*Estimated based on structural analogy.

Preparation Methods

Q & A

Q. What are effective synthetic methodologies for preparing 6-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling , leveraging the reactivity of the tetramethyl-dioxaborolane moiety. Key steps include:

- Reaction Setup : Use a palladium catalyst (e.g., Pd(PPh₃)₄) with a base (e.g., K₂CO₃) in a polar aprotic solvent (THF or DMF) under inert atmosphere .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (solvent: methanol/water) to isolate the product.

- Validation : Confirm purity via TLC and HPLC (>95%).

Table 1 : Example Reaction Conditions from Analogous Boronate Esters

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | DMF | 80 | 72 | |

| Pd(PPh₃)₄ | THF | 65 | 68 |

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using CDCl₃ or DMSO-d₆ as solvents. Key signals: aromatic protons (δ 6.5–7.5 ppm), dioxaborolane methyl groups (δ 1.0–1.3 ppm) .

- IR : Identify C=N (1640–1610 cm⁻¹) and B-O (1350–1300 cm⁻¹) stretches .

- Crystallography : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. Ensure data collection at low temperature (e.g., 100 K) to minimize disorder .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?

- Methodological Answer :

- Parameter Screening : Test catalysts (Pd vs. Ni), solvents (DMF vs. toluene), and bases (K₂CO₃ vs. Cs₂CO₃).

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 h) and improves yield by 10–15% .

- Controlled Atmosphere : Use Schlenk lines to exclude moisture/oxygen, critical for boronate ester stability .

Q. How to resolve contradictions in biological activity data across different assays?

- Methodological Answer :

- Triangulation : Combine enzyme inhibition assays (e.g., kinase profiling), cellular viability tests (MTT assay), and computational docking (AutoDock Vina) to validate target interactions .

- Control Experiments : Include reference compounds (e.g., staurosporine for kinase inhibition) to benchmark activity .

- Statistical Analysis : Use ANOVA or t-tests to assess significance of IC₅₀ variations across replicates .

Q. What computational approaches are suitable for predicting the compound’s reactivity or binding modes?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study boronate ester hydrolysis kinetics .

- Molecular Docking : Simulate interactions with biological targets (e.g., proteases) using Glide or GROMACS. Focus on π-π stacking with aromatic residues .

Data Contradiction Analysis

Q. How to address discrepancies in NMR spectra due to tautomerism or dynamic effects?

- Methodological Answer :

- Variable-Temperature NMR : Acquire spectra at 25°C and –40°C to identify tautomeric equilibria (e.g., keto-enol shifts) .

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximities .

Research Design Considerations

Q. What strategies enhance reproducibility in multi-step syntheses involving this compound?

- Methodological Answer :

- Detailed Protocols : Document exact equivalents, reaction times, and purification thresholds.

- Intermediate Characterization : Validate each synthetic intermediate via HRMS and elemental analysis .

- Collaborative Validation : Share samples with independent labs for cross-verification of biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.